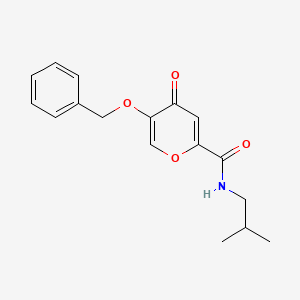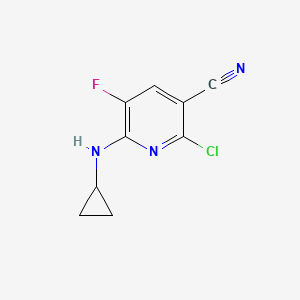
(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring fused with a furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with phenyl-substituted triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group.
(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-ethyl-1,2,4-triazin-5(4H)-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: (E)-3-(2-(furan-2-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H11N5O2 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H11N5O2/c20-13-12(10-5-2-1-3-6-10)17-19-14(16-13)18-15-9-11-7-4-8-21-11/h1-9H,(H2,16,18,19,20)/b15-9+ |
Clé InChI |
YJNDECWLHKOWPR-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


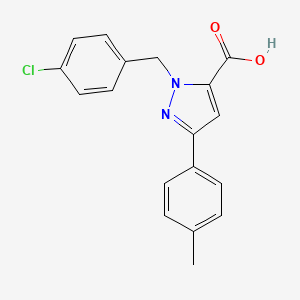
![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
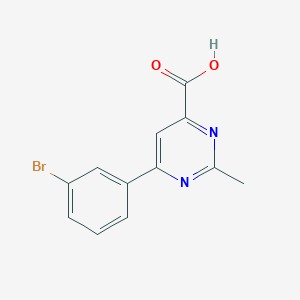
![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)
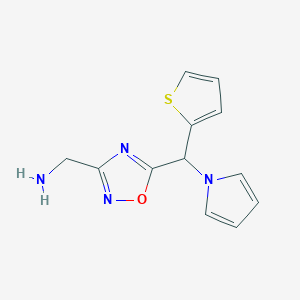
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)

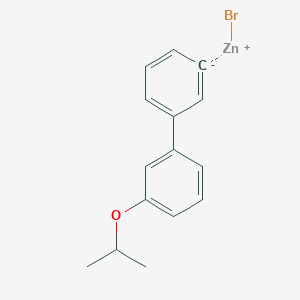

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)

